molecular formula C23H24N2O2S B12122478 4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine

4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine

Cat. No.: B12122478
M. Wt: 392.5 g/mol
InChI Key: HCRLUEGADFIVMC-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring substituted with a 4-methylphenyl group and a 4-phenylphenylsulfonyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylpiperazine with 4-phenylphenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylphenyl)sulfonyl]morpholine
  • 4-[(4-Methylphenyl)azo]phenol

Uniqueness

4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine stands out due to its unique combination of a piperazine ring with both a 4-methylphenyl and a 4-phenylphenylsulfonyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24N2O2S

Molecular Weight

392.5 g/mol

IUPAC Name

1-(4-methylphenyl)-4-(4-phenylphenyl)sulfonylpiperazine

InChI

InChI=1S/C23H24N2O2S/c1-19-7-11-22(12-8-19)24-15-17-25(18-16-24)28(26,27)23-13-9-21(10-14-23)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3

InChI Key

HCRLUEGADFIVMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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